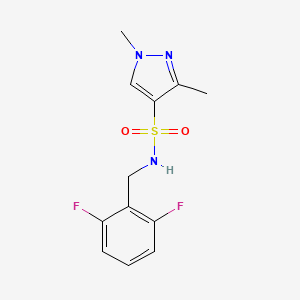

N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3O2S/c1-8-12(7-17(2)16-8)20(18,19)15-6-9-10(13)4-3-5-11(9)14/h3-5,7,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZLLYSGUZOKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCC2=C(C=CC=C2F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 1,3-dimethyl-1H-pyrazole core. This can be achieved through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.

Introduction of the Difluorobenzyl Group: The next step involves the alkylation of the pyrazole ring with 2,6-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The difluorobenzyl group can undergo nucleophilic aromatic substitution, particularly at the fluorine positions, due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The sulfonamide group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Major Products

Substitution: Products include various substituted benzyl derivatives.

Oxidation: Products include sulfone derivatives.

Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new drugs with enhanced efficacy and reduced resistance.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The difluorobenzyl group enhances the compound’s binding affinity and specificity, while the pyrazole ring provides structural stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally related compounds, focusing on substituent effects, heterocyclic cores, and bioactivity.

Table 1: Structural Comparison of Key Analogues

Key Differences and Implications

Core Heterocycle :

- The pyrazole ring in the target compound (vs. triazole in USP compounds) reduces aromatic nitrogen count, altering electron distribution and hydrogen-bonding capacity. Pyrazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to oxidative degradation .

Substituent Effects: The 2,6-difluorobenzyl group in the target compound enhances steric hindrance and electronegativity compared to the 2-fluorobenzyl group in USP Related Compound A. This modification may improve target selectivity, as fluorinated aromatic groups often enhance binding to hydrophobic enzyme pockets . The sulfonamide group (-SO₂NH₂) in the target compound confers stronger acidity (pKa ~10–11) compared to the carboxamide (-CONH₂, pKa ~15) or carboxylate ester (-COOCH₃, pKa ~5) groups in triazole analogues.

Pharmacokinetic Properties: Lipophilicity: The 1,3-dimethylpyrazole core and sulfonamide group balance lipophilicity (predicted logP ~2.5) vs. USP triazole analogues (logP ~1.8–2.2), favoring membrane permeability. Metabolic Stability: The absence of ester groups (cf.

Biological Activity

N-(2,6-difluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-diabetic, anti-cancer, and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Chemical Structure and Properties

The structure of this compound includes a pyrazole ring linked to a sulfonamide group and a difluorobenzyl moiety. The presence of fluorine atoms may enhance the compound's lipophilicity and influence its pharmacokinetic properties.

Molecular Formula

- Formula : C12H12F2N4O2S

- Molecular Weight : 306.31 g/mol

The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. For instance, research indicates that this compound can inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism, thereby demonstrating potential as an anti-diabetic agent .

1. Antidiabetic Activity

Recent studies have highlighted the potential of pyrazole sulfonamides as effective α-glucosidase inhibitors. For example:

- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 1.13 to 28.27 µM against α-glucosidase, suggesting significant potency compared to standard treatments like acarbose (IC50 = 35.1 µM) .

2. Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines:

- Cell Lines Tested : U937 cells and others.

- Mechanism : These compounds may induce apoptosis or inhibit cell proliferation through various pathways involving enzyme inhibition .

3. Antimicrobial Activity

Pyrazole sulfonamides have also been evaluated for their antimicrobial properties:

- Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Inhibition Studies : Showed significant antibacterial activity with varying MIC (Minimum Inhibitory Concentration) values depending on the specific bacterial strain tested.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antidiabetic | α-glucosidase | 1.13 - 28.27 µM | |

| Anticancer | U937 Cells | Significant inhibition | |

| Antimicrobial | Various Bacteria | Varies by strain |

Synthesis and Structural Insights

The synthesis of this compound typically involves several key steps:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the difluorobenzyl moiety via nucleophilic substitution.

- Sulfonation to yield the final sulfonamide product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.